molecular formula C11H19NS B13285341 (2-Methylpentyl)(thiophen-2-ylmethyl)amine

(2-Methylpentyl)(thiophen-2-ylmethyl)amine

Cat. No.: B13285341
M. Wt: 197.34 g/mol
InChI Key: GSSLLTZQHJDCIL-UHFFFAOYSA-N
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Description

(2-Methylpentyl)(thiophen-2-ylmethyl)amine (CAS: 1595634-25-5) is an organic compound with the molecular formula C₁₁H₁₉NS and a molecular weight of 197.34 g/mol . Structurally, it consists of a 2-methylpentyl group (a branched aliphatic chain) and a thiophen-2-ylmethyl moiety (a thiophene ring linked via a methylene group) bonded to an amine nitrogen. The SMILES notation is CCCC(C)(C)NCC1=CC=CS1, and its InChIKey is PRRGDTRBNKCBSE-UHFFFAOYSA-N .

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)pentan-1-amine

InChI

InChI=1S/C11H19NS/c1-3-5-10(2)8-12-9-11-6-4-7-13-11/h4,6-7,10,12H,3,5,8-9H2,1-2H3

InChI Key

GSSLLTZQHJDCIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Preparation Methods of (2-Methylpentyl)(thiophen-2-ylmethyl)amine

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution or reductive amination of thiophen-2-ylmethyl derivatives with appropriate alkyl amines. The key synthetic steps include:

  • Preparation or procurement of 2-thiophenemethylamine or thiophen-2-ylmethyl intermediates.
  • Alkylation or reductive amination with 2-methylpentan-2-amine or its derivatives to form the target amine.
  • Purification of the final product by distillation or recrystallization.

Key Reactants and Intermediates

  • 2-Thiophenemethylamine (thiophen-2-ylmethylamine) is a crucial intermediate, often synthesized or used as a starting material. It is a clear yellow liquid used in various syntheses involving thiophene derivatives.
  • The alkyl amine component, such as 2-methylpentan-2-amine, provides the branched alkyl substituent on the nitrogen atom.

Specific Synthetic Routes

Reductive Amination Route

A common and effective method to prepare this compound is through reductive amination, where 2-thiophenecarboxaldehyde is reacted with 2-methylpentan-2-amine in the presence of a reducing agent.

  • Step 1: Condensation of 2-thiophenecarboxaldehyde with 2-methylpentan-2-amine forms an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

This method is favored for its mild conditions and high selectivity, producing the desired secondary amine without over-reduction or side reactions.

Nucleophilic Substitution Route

Another approach involves the nucleophilic substitution of a halomethyl thiophene derivative (e.g., thiophen-2-ylmethyl chloride or bromide) with 2-methylpentan-2-amine.

  • The alkyl amine acts as a nucleophile, displacing the halide under basic or neutral conditions.
  • This method requires careful control of reaction conditions to avoid side reactions such as elimination or polymerization.

Catalysts and Reaction Conditions

  • Reductive amination typically uses mild acid catalysts (e.g., acetic acid) to facilitate imine formation.
  • Reducing agents include NaBH3CN for selective reduction.
  • Solvents such as ethanol or methanol are commonly employed.
  • Temperature control (room temperature to mild heating) is important to optimize yield and purity.

Purification Techniques

  • The crude amine product can be purified by distillation under reduced pressure, often over drying agents like barium oxide (BaO) to remove moisture.
  • Alternatively, recrystallization from ethanol or ethanol/acetone mixtures can be used if the compound forms solids or salts.
  • Formation of hydrochloride or picrate salts allows for purification by crystallization, with melting points serving as purity indicators.

Data Table: Summary of Preparation Parameters

Preparation Method Key Reactants Catalyst/Reducing Agent Solvent Temperature Purification Method Yield & Notes
Reductive Amination 2-Thiophenecarboxaldehyde + 2-methylpentan-2-amine NaBH3CN, Acetic acid Ethanol Room temp to mild heating Distillation or recrystallization High selectivity, mild conditions
Nucleophilic Substitution Thiophen-2-ylmethyl chloride + 2-methylpentan-2-amine None or base (e.g., K2CO3) Polar aprotic solvents (e.g., DMF) Mild heating Distillation under reduced pressure Requires careful control to avoid side reactions
Salt Formation (for purification) Free amine + HCl or picric acid - Ethanol/acetone Ambient Crystallization Melting points: HCl salt 193-194°C, Picrate 181-182°C

Chemical Reactions Analysis

Types of Reactions

(2-Methylpentyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

(2-Methylpentyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methylpentyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Bis(2-thiophenemethyl)amine hydrochloride

  • Molecular Formula : C₁₀H₁₂ClNS₂
  • Structure : Two thiophen-2-ylmethyl groups attached to an amine nitrogen, with a hydrochloride counterion.
  • Key Differences: Branched vs. Electronic Effects: The dual thiophene groups may enhance π-π stacking interactions, influencing solubility and reactivity .
  • Applications : Used in coordination chemistry for synthesizing metal complexes (e.g., Zn²⁺), highlighting its utility as a ligand .

2-(Thiophen-2-yl)ethylamine

  • Molecular Formula : C₁₁H₁₃NS₂
  • Structure : Combines a thiophen-3-ylmethyl group with a 2-(thiophen-2-yl)ethyl chain.
  • Flexibility: The ethyl spacer may increase conformational flexibility, impacting molecular interactions .
  • Synthesis : Prepared via condensation of thiophenecarboxaldehyde derivatives, similar to methods for bis(thiophenemethyl)amine .

tert-Butyl(thiophen-2-ylmethyl)amine

  • Molecular Formula : C₁₀H₁₅NS (inferred from ).
  • Structure : Features a bulky tert-butyl group instead of 2-methylpentyl.
  • Key Differences :
    • Steric Hindrance : The tert-butyl group may hinder nucleophilic reactions at the amine center compared to the less bulky 2-methylpentyl chain .
    • Stability : Tertiary amines like this are typically more resistant to oxidation than secondary amines .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility Reference
This compound 197.34 ~3.5 (highly lipophilic) Low aqueous solubility
Bis(2-thiophenemethyl)amine hydrochloride 223.4 ~2.1 Moderate in polar solvents (e.g., ethanol)
2-(Thiophen-2-yl)ethylamine 223.4 ~2.8 Limited data; likely soluble in DMSO

*LogP values estimated based on substituent contributions.

Pharmacological and Toxicological Profiles

  • Applications :
    • O-(Thiophen-2-ylmethyl) hydroxylamine (a related intermediate) is used in cephalosporin antibiotic synthesis .
    • Thiophene-containing amines are explored in polymer chemistry and metal coordination .

Key Challenges and Opportunities

  • Structural Optimization : Bulky substituents (e.g., 2-methylpentyl) may limit synthetic yields but enhance membrane permeability in drug design .
  • Regulatory Considerations : Analogues like tert-butyl(thiophen-2-ylmethyl)amine are classified as harmful, necessitating careful handling .

Biological Activity

The compound (2-Methylpentyl)(thiophen-2-ylmethyl)amine is a derivative featuring a thiophene moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment, antimicrobial effects, and other therapeutic areas based on available research findings.

Chemical Structure and Properties

The structure of This compound can be analyzed through its chemical components:

  • 2-Methylpentyl group : A branched aliphatic chain that may enhance lipophilicity and bioavailability.
  • Thiophen-2-ylmethyl group : A heterocyclic aromatic ring that contributes to various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines.

A study demonstrated that certain thiophene derivatives exhibited IC50 values ranging from 2.6 to 18 nM against different cancer cell lines, indicating potent inhibition of cell proliferation . Notably, the presence of specific substituents on the thiophene ring was found to enhance this activity significantly.

Table 1 summarizes the antiproliferative activities of related thiophene compounds:

CompoundIC50 (nM)Cancer Cell Line
Compound 3c9.5–33K562 (Leukemia)
Compound 3b0.29–1.8Various
Compound 3a0.78–18Murine and Human Lines

These findings suggest that modifications to the thiophene structure can lead to improved anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has also been extensively studied. A recent investigation into N-(thiophen-2-ylmethyl)thiophene-2-carboxamide derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The activity index for these compounds was notably higher than that of standard antibiotics like ampicillin, showcasing their potential as alternative antimicrobial agents. The following table summarizes the antibacterial efficacy:

CompoundActivity Index (%)Bacteria
Compound 7b83.3Staphylococcus aureus
Compound 7b64.0Escherichia coli
Compound 7b86.9Pseudomonas aeruginosa

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiophene derivatives have been explored for their antioxidant activities. For example, one study reported significant antioxidant effects with inhibition rates as high as 62% using the ABTS method, indicating a promising avenue for further research in oxidative stress-related conditions .

Case Studies

  • Anticancer Study : A compound similar to this compound was tested in vivo on human osteosarcoma xenografts in nude mice, resulting in substantial tumor growth inhibition when administered at a dosage of 50 mg/kg . This highlights the therapeutic potential of thiophene-based compounds in oncology.
  • Antimicrobial Study : The synthesis and evaluation of various thiophene derivatives demonstrated their effectiveness against multiple bacterial strains, with some compounds surpassing traditional antibiotics in efficacy . This suggests a viable path for developing new antimicrobial agents based on thiophene scaffolds.

Q & A

Q. What are the optimized synthetic routes for (2-Methylpentyl)(thiophen-2-ylmethyl)amine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between 2-methylpentylamine and thiophen-2-ylmethyl chloride under basic conditions (e.g., NaOH/K₂CO₃). Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature : Reactions performed at 60–80°C improve kinetics while minimizing side reactions .
  • Purification : Column chromatography or recrystallization achieves >95% purity. Yields typically range from 65–80%, depending on stoichiometric ratios .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to resolve peaks for the branched alkyl chain (δ 1.2–1.5 ppm for methyl groups) and thiophene protons (δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 191.27 (C₁₁H₁₉NS) confirms the molecular formula .
  • X-ray crystallography : For crystalline derivatives, SHELX programs refine bond lengths/angles (e.g., C–S bond: ~1.70 Å; N–C: ~1.47 Å) .

Q. What are the primary chemical reactions of this compound, and how do they align with thiophene-amine reactivity?

The amine group participates in:

  • Acylation : Reacts with acyl chlorides to form amides (e.g., acetic anhydride yields N-acetyl derivatives).
  • Oxidation : Thiophene’s sulfur atom undergoes oxidation to sulfoxides/sulfones using H₂O₂ or mCPBA .
  • Electrophilic substitution : Thiophene’s C2 position reacts with electrophiles (e.g., nitration at C5) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from:

  • Structural analogs : Fluorination at thiophene (e.g., 5-fluoro derivatives) enhances binding to bacterial enzymes but reduces solubility .
  • Assay conditions : Varying pH or serum proteins can alter compound stability. Use LC-MS to monitor degradation products .
  • Target specificity : Computational docking (AutoDock Vina) identifies off-target interactions (e.g., unintended kinase inhibition) .

Q. What strategies optimize this compound’s pharmacokinetic properties for CNS-targeted studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from 3.2 to <2.5, improving blood-brain barrier penetration .
  • Metabolic stability : Replace the methylpentyl chain with cyclopropyl to resist CYP450 oxidation (tested via liver microsomal assays) .
  • Prodrug design : Mask the amine as a carbamate for sustained release .

Q. How do computational models predict this compound’s reactivity in catalytic applications?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Nucleophilicity : The amine’s lone pair has a Fukui index (f⁻) of 0.35, favoring SN2 reactions .
  • Electrophilic regions : Thiophene’s C5 position has a higher electron density (MESP: −45 kcal/mol), guiding regioselective functionalization .

Methodological Notes

  • Contradictory yield data : Re-evaluate stoichiometry using Design of Experiments (DoE) to identify optimal molar ratios .
  • Bioassay variability : Standardize protocols with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • SHELX refinement : Use SHELXL for high-resolution crystallography to resolve disorder in the methylpentyl chain .

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